N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine

Overview

Description

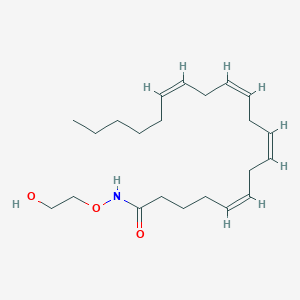

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine is a hydroxylamine derivative featuring an O-(2-hydroxyethyl) group and an N-arachidonoyl moiety. Structurally, it belongs to the class of O-substituted hydroxylamines, where the oxygen atom is functionalized with a 2-hydroxyethyl group, and the nitrogen is acylated with arachidonic acid (C20:4, ω-6) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxy-Arachidonoyl Ethanolamide typically involves the reaction of arachidonic acid with ethanolamine. One common method is enzymatic synthesis using lipase as a catalyst. The process begins with the extraction of free fatty acids from arachidonic acid-rich oil. The arachidonic acid is then enriched through urea inclusion and silver nitrate solution fractionation. The enriched arachidonic acid is reacted with ethanolamine in hexane, using Novozym 435 lipase as a catalyst. This results in the formation of oxy-Arachidonoyl Ethanolamide with high yield and purity .

Industrial Production Methods: Industrial production of oxy-Arachidonoyl Ethanolamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of native oils as acyl donors and mixed solvents as reaction media can enhance the efficiency of the synthesis. The product is then purified through crystallization processes to obtain highly pure oxy-Arachidonoyl Ethanolamide .

Chemical Reactions Analysis

Types of Reactions: Oxy-Arachidonoyl Ethanolamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out under mild conditions.

Reduction: Common reagents include sodium borohydride and hydrogen gas. The reaction is usually carried out under controlled conditions to prevent over-reduction.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed:

Oxidation: Oxidized derivatives of oxy-Arachidonoyl Ethanolamide.

Reduction: Reduced forms of oxy-Arachidonoyl Ethanolamide.

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

- Model Compound : N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine serves as a model compound for studying the behavior of fatty acid ethanolamides and their interactions with other molecules. This is crucial for understanding lipid signaling in biological systems.

Biology

- Cellular Signaling : The compound is studied for its role in cellular signaling pathways, particularly those involving cannabinoid receptors. It has been shown to mediate effects on gastrointestinal motility and anxiety.

- Physiological Processes : Research indicates that it influences food intake by promoting the release of orexigenic beta-endorphin from hypothalamic neurons.

Medicine

- Therapeutic Potential : The compound has potential applications in treating various conditions such as:

- Pain Management : Its ability to modulate pain through CB1 receptor activation suggests it could be beneficial in chronic pain conditions.

- Anxiety Disorders : Animal studies have indicated anxiolytic effects without the psychotropic side effects typical of direct cannabinoid agonists.

- Neurodegenerative Diseases : Given its role in neuroprotection and inflammation modulation, it may offer therapeutic benefits in neurodegenerative disorders .

Industry

- Bioactive Properties : this compound is utilized in the production of lubricants, surfactants, and cosmetics due to its unique bioactive properties that enhance product performance.

In Vitro Studies

Laboratory studies have demonstrated that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This suggests its involvement in sensory signaling pathways related to pain perception.

Animal Models

In vivo studies using rodent models have highlighted the anxiolytic effects of this compound. These findings support its potential use in treating anxiety disorders while minimizing psychotropic effects typically associated with cannabinoids .

Mechanism of Action

Oxy-Arachidonoyl Ethanolamide exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are distributed throughout the central nervous system and immune cells. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the regulation of pain, mood, appetite, and memory. The compound is also hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH), which terminates its bioactivity by converting it into free arachidonic acid and ethanolamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns: O- vs. N-Substituted Hydroxylamines

Hydroxylamine derivatives are classified based on substitution at the nitrogen (N-) or oxygen (O-) atoms, which dictates their reactivity and applications:

- O-substituted derivatives (e.g., N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine) react with aldehydes to form oximes, often used in analytical derivatization without requiring reduction steps .

- N-substituted derivatives (e.g., N-hydroxyacetamide) form nitrones upon reaction with carbonyls, which may require further reduction for analytical applications .

Key Distinction: The O-substitution in this compound simplifies its use in aldehyde analysis compared to N-substituted analogs, which involve additional steps .

Functional Group Influence: Arachidonoyl vs. Smaller Acyl Chains

The arachidonoyl group distinguishes this compound from simpler hydroxylamine derivatives:

- Lipophilicity: The long polyunsaturated acyl chain increases membrane permeability and may enhance interactions with lipid-binding proteins (e.g., cannabinoid receptors) .

- Metabolic Stability: Evidence from trisubstituted hydroxylamines suggests that bulky substituents (e.g., arachidonoyl) improve metabolic stability in human liver microsomes compared to smaller groups .

Comparison Example :

Comparison Example :

- N-Hydroxyacetamide : Requires nitrone formation and subsequent reduction, complicating analytical workflows .

Biological Activity

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine (also referred to as Oxy-Arachidonoyl Ethanolamide) is a bioactive lipid mediator derived from arachidonic acid and ethanolamine. This compound has garnered attention due to its significant interactions with the endocannabinoid system, particularly its action on cannabinoid receptors.

Target Receptors

The primary target of this compound is the Cannabinoid receptor 1 (CB1) . This receptor is crucial for mediating various physiological effects associated with cannabinoids, including modulation of pain, mood, appetite, and memory.

Biochemical Pathways

Upon binding to CB1, this compound influences several biochemical pathways. It is known to reduce cyclic AMP levels and induce the release of orexigenic beta-endorphin from hypothalamic POMC neurons, thereby promoting food intake. Additionally, it has been shown to affect mitochondrial respiration depending on the dose of the agonist used.

Pharmacological Profile

Affinity and Potency

this compound exhibits a high affinity for CB1 receptors with Ki values of 0.07 µM for human CB1 and 0.18 µM for human CB2 receptors. This potency suggests its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial.

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Modulation of gastrointestinal motility

- Influence on anxiety and chronic pain

- Effects on memory loss and catalepsy

These effects are mediated through complex interactions with cellular signaling pathways .

Case Studies and Experimental Data

-

In vitro Studies

Laboratory studies have shown that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This indicates its role in sensory signaling pathways related to pain perception. -

Animal Models

In vivo studies have indicated that compounds similar to this compound can exert anxiolytic effects in rodent models. These studies highlight the potential for this compound in treating anxiety disorders without the psychotropic effects commonly associated with direct cannabinoid receptor agonists .

Comparative Analysis

| Compound Name | Target Receptor | Ki Value (µM) | Biological Effects |

|---|---|---|---|

| This compound | CB1 | 0.07 | Modulates pain, appetite, memory |

| Anandamide | CB1 | 0.05 | Endogenous cannabinoid with similar effects |

| Palmitoylethanolamide | CB2 | 0.15 | Anti-inflammatory effects |

This table illustrates the comparative affinities and biological effects of this compound relative to other known cannabinoids.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of hydroxylamine derivatives like this compound typically involves functionalization of the hydroxylamine group (–NHOH) with acyl or alkyl moieties. For O-substituted derivatives, coupling reactions between hydroxylamine and activated esters (e.g., phenyl acetates) under mild conditions are common. For example, hydroxylamine reacts with carboxylic esters via nucleophilic acyl substitution, forming O-acylhydroxylamine intermediates, which can be stabilized by adjusting pH and temperature . Kinetic studies suggest second- or third-order dependencies on hydroxylamine concentration, indicating bifunctional catalytic roles of hydroxylamine in ester reactions . Optimization requires monitoring reaction progress via LC-MS or NMR to minimize over-oxidation to nitrones .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Derivatization-based methods are critical for enhancing detectability. Hydroxylamine derivatives react selectively with aldehydes or ketones to form oximes or nitrones, which can be analyzed via HPLC-UV or LC-MS/MS. For instance, coupling with 2-nitrophenyl derivatives improves chromatographic resolution and sensitivity . Internal standards like isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5) are essential for correcting matrix effects and ensuring quantification accuracy .

Advanced Research Questions

Q. How do reaction pathways differ between this compound and simpler hydroxylamine derivatives in catalytic or oxidative environments?

- Methodological Answer : The long-chain arachidonoyl group introduces steric and electronic effects that alter reactivity. Computational studies (e.g., DFT calculations) can model transition states to compare reaction kinetics with smaller analogs like dapsone hydroxylamine. For instance, in ozonation, hydroxylamine derivatives may form N-nitrosodimethylamine (NDMA) via nitrosation intermediates, but conflicting experimental data suggest alternative pathways when bulky substituents are present . Kinetic isotope effect (KIE) experiments and transient absorption spectroscopy can resolve discrepancies by tracking intermediate lifetimes .

Q. What computational models explain the bifunctional catalytic behavior of hydroxylamine derivatives in ester cleavage reactions?

- Methodological Answer : Theoretical studies on phenylacetate-hydroxylamine reactions reveal that hydroxylamine acts as both a nucleophile and a base, stabilizing tetrahedral intermediates via hydrogen bonding. Density functional theory (DFT) simulations show that dual catalytic roles arise from the –NHOH group’s ability to donate and accept protons, lowering activation barriers . For this compound, molecular dynamics simulations should account for conformational flexibility of the arachidonoyl chain, which may hinder or enhance active-site accessibility .

Q. How can contradictory data on hydroxylamine-mediated NDMA formation during ozonation be reconciled?

- Methodological Answer : Discrepancies arise from competing pathways: (i) direct oxidation of dimethylamine (DMA) to NDMA via hydroxylamine intermediates or (ii) indirect radical-mediated routes. Controlled experiments with isotopically labeled DMA (e.g., 15N-DMA) and hydroxylamine can differentiate pathways by tracking 15N incorporation into NDMA . Additionally, pH-dependent kinetic profiling (e.g., varying pH from 3–10) clarifies whether NDMA formation correlates with hydroxylamine’s protonation state, as its reactivity shifts from nucleophilic (NH2OH) to electrophilic (NH3OH+) species .

Q. What safety protocols are critical for handling this compound, given its structural similarity to thermally unstable hydroxylamine salts?

- Methodological Answer : Hydroxylamine derivatives are prone to exothermic decomposition under heat or acidic conditions. Thermal stability assessments via differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) are mandatory. For example, aqueous hydroxylamine solutions >30% w/w exhibit autocatalytic decomposition above 60°C, requiring storage at ≤4°C in inert atmospheres . Safety protocols must include explosion-proof equipment, static discharge prevention, and emergency venting systems .

Q. Data Contradiction Analysis

Q. Why do some studies report hydroxylamine derivatives as NDMA precursors while others show no significant correlation?

- Methodological Answer : Contradictions stem from differences in experimental design:

- Oxidant Type : Ozone reacts rapidly with hydroxylamine (k = 2 × 10^4 M⁻¹s⁻¹), favoring NDMA formation, while hydroxyl radicals (•OH) from advanced oxidation processes (AOPs) degrade intermediates .

- Matrix Effects : Co-existing anions (e.g., chloride) quench reactive oxygen species, altering NDMA yields .

- Analytical Interferences : Nitrones or hydroxamic acid byproducts may co-elute with NDMA in GC-MS, necessitating tandem mass spectrometry for unambiguous identification .

Q. Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques under nitrogen to prevent oxidation.

- Analysis : Use derivatization with 2,4-dinitrophenylhydrazine (DNPH) for carbonyl-containing byproduct detection .

- Safety : Implement real-time temperature monitoring during large-scale reactions to prevent thermal runaway .

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMKTCMIIFBOGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.